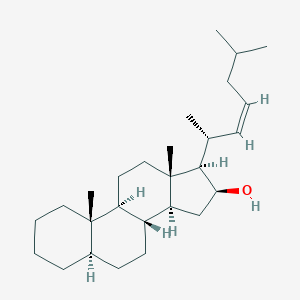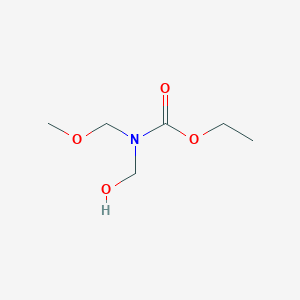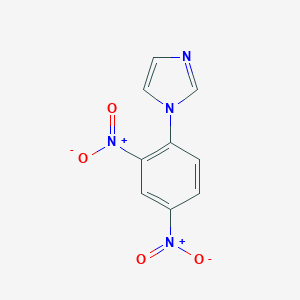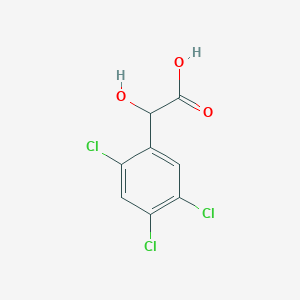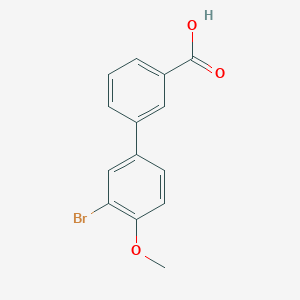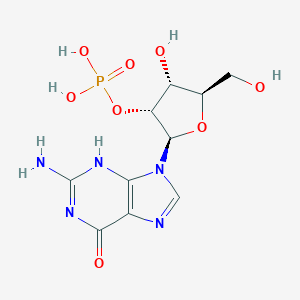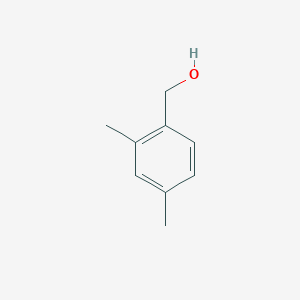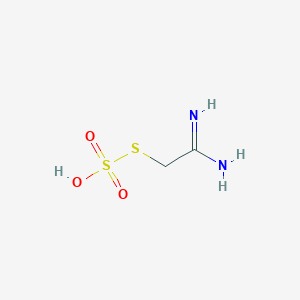
1-amino-1-imino-2-sulfosulfanylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, amidino-, hydrogen thiosulfate typically involves the reaction of methanethiol with an amidino compound in the presence of thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of methanethiol, amidino-, hydrogen thiosulfate may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-1-imino-2-sulfosulfanylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.
Reduction: Reduction reactions may lead to the formation of simpler sulfur compounds.
Substitution: The amidino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of amidino derivatives.
Applications De Recherche Scientifique
1-amino-1-imino-2-sulfosulfanylethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in sulfur metabolism and enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which methanethiol, amidino-, hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The amidino group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Additionally, the sulfur moiety can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-amino-1-imino-2-sulfosulfanylethane can be compared with other similar compounds, such as:
Methanethiol: A simpler sulfur compound with a similar thiol group but lacking the amidino and thiosulfate components.
Thiosulfuric acid derivatives: Compounds that share the thiosulfuric acid backbone but differ in their substituents.
Amidino compounds: Molecules containing the amidino group but with different functional groups attached.
The uniqueness of methanethiol, amidino-, hydrogen thiosulfate lies in its combination of the amidino and thiosulfate groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
10319-70-7 |
|---|---|
Formule moléculaire |
C2H6N2O3S2 |
Poids moléculaire |
170.22 g/mol |
Nom IUPAC |
1-amino-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7) |
Clé InChI |
QRSSTPPWTDEGJW-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)SS(=O)(=O)O |
SMILES canonique |
C(C(=N)N)SS(=O)(=O)O |
Key on ui other cas no. |
10319-70-7 |
Synonymes |
Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


